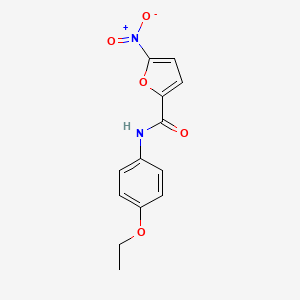![molecular formula C16H13Cl2N5O B11694697 3-(1H-1,2,3-Benzotriazol-1-YL)-N'-[(Z)-(2,4-dichlorophenyl)methylidene]propanehydrazide](/img/structure/B11694697.png)
3-(1H-1,2,3-Benzotriazol-1-YL)-N'-[(Z)-(2,4-dichlorophenyl)methylidene]propanehydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-1,2,3-Benzotriazol-1-YL)-N’-[(Z)-(2,4-dichlorophenyl)methylidene]propanehydrazide is a complex organic compound that features a benzotriazole moiety and a dichlorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,3-Benzotriazol-1-YL)-N’-[(Z)-(2,4-dichlorophenyl)methylidene]propanehydrazide typically involves the condensation of 3-(1H-1,2,3-benzotriazol-1-yl)propanehydrazide with 2,4-dichlorobenzaldehyde. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
3-(1H-1,2,3-Benzotriazol-1-YL)-N’-[(Z)-(2,4-dichlorophenyl)methylidene]propanehydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzotriazole and dichlorophenyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
3-(1H-1,2,3-Benzotriazol-1-YL)-N’-[(Z)-(2,4-dichlorophenyl)methylidene]propanehydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It can be used in the production of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-(1H-1,2,3-Benzotriazol-1-YL)-N’-[(Z)-(2,4-dichlorophenyl)methylidene]propanehydrazide involves its interaction with specific molecular targets. The benzotriazole moiety can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The dichlorophenyl group can enhance the compound’s lipophilicity, facilitating its interaction with biological membranes and proteins.
Comparación Con Compuestos Similares
Similar Compounds
3-(1H-1,2,3-Benzotriazol-1-YL)propanehydrazide: Lacks the dichlorophenyl group, making it less lipophilic.
N’-[(Z)-(2,4-Dichlorophenyl)methylidene]propanehydrazide: Lacks the benzotriazole moiety, reducing its ability to bind to metal ions or enzymes.
Uniqueness
3-(1H-1,2,3-Benzotriazol-1-YL)-N’-[(Z)-(2,4-dichlorophenyl)methylidene]propanehydrazide is unique due to the presence of both the benzotriazole and dichlorophenyl groups. This combination imparts distinct physicochemical properties, such as enhanced stability, lipophilicity, and the ability to participate in a wide range of chemical reactions.
Propiedades
Fórmula molecular |
C16H13Cl2N5O |
|---|---|
Peso molecular |
362.2 g/mol |
Nombre IUPAC |
3-(benzotriazol-1-yl)-N-[(Z)-(2,4-dichlorophenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C16H13Cl2N5O/c17-12-6-5-11(13(18)9-12)10-19-21-16(24)7-8-23-15-4-2-1-3-14(15)20-22-23/h1-6,9-10H,7-8H2,(H,21,24)/b19-10- |
Clave InChI |
MLVDXUCHWGXYNY-GRSHGNNSSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)N=NN2CCC(=O)N/N=C\C3=C(C=C(C=C3)Cl)Cl |
SMILES canónico |
C1=CC=C2C(=C1)N=NN2CCC(=O)NN=CC3=C(C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-methoxyphenoxy)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11694618.png)

![(2E,5Z)-2-[(3,5-dimethylphenyl)imino]-5-(4-hydroxy-3-iodo-5-nitrobenzylidene)-1,3-thiazolidin-4-one](/img/structure/B11694628.png)
![N'-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B11694630.png)

![N-(4-{[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]carbonyl}phenyl)acetamide](/img/structure/B11694650.png)
![Butyl 3-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}amino)benzoate](/img/structure/B11694669.png)
![(5E)-5-[4-(propan-2-yl)benzylidene]-3-({[3-(trifluoromethyl)phenyl]amino}methyl)-1,3-thiazolidine-2,4-dione](/img/structure/B11694677.png)
![N-{(1Z)-3-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11694678.png)
![4-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-N-(4-iodo-2-methylphenyl)-4-oxobutanamide](/img/structure/B11694681.png)

![3-(1H-1,2,3-Benzotriazol-1-YL)-N'-[(Z)-(2-hydroxynaphthalen-1-YL)methylidene]propanehydrazide](/img/structure/B11694690.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B11694713.png)
